molecular formula C13H12N2O4 B3053970 5-(4-hydroxybenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 57270-80-1

5-(4-hydroxybenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No. B3053970
CAS RN: 57270-80-1
M. Wt: 260.24 g/mol
InChI Key: VLSZBBLFPBINKZ-UHFFFAOYSA-N
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Description

5-(4-hydroxybenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione, also known as HDMPT, is a chemical compound that has been extensively studied in recent years due to its potential use in various scientific research applications. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.

Scientific Research Applications

1. Structural Analysis and Supramolecular Structures

5-(4-hydroxybenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione and its derivatives have been extensively studied for their unique supramolecular structures. These compounds exhibit a wide range of C-C-C angles at the methine C atom linking the two rings, suggesting variations in molecular geometry and potential for intramolecular charge separation (Rezende et al., 2005). The molecules are linked by hydrogen bonds into chains of edge-fused rings, indicating potential applications in molecular engineering and design.

2. Crystal Structure and Intermolecular Interactions

Studies have revealed the significance of these compounds in the analysis of crystal structures and intermolecular interactions. The detailed crystal structure analysis provides insights into the arrangement of molecules and their potential interactions, which is crucial in the field of material science (Barakat et al., 2017).

3. Pharmacological Applications

Pyrimidine derivatives, including the 5-(4-hydroxybenzylidene) variant, have shown potential in pharmacology, particularly in cardiovascular diseases due to their calcium channel blockade activity (Irshad et al., 2022). This suggests their role in developing new therapeutic agents for treating various cardiovascular conditions.

4. Electrophilic and Molecular Dynamics Analysis

These compounds have been the subject of electrophilic and molecular dynamics analyses, providing valuable information on their stability and reactivity. Such studies are crucial for understanding the molecular behavior of these compounds, which can be applied in drug design and other chemical synthesis processes (Elinson et al., 2020).

5. Corrosion Inhibition

A unique application of these compounds is in corrosion inhibition, particularly for carbon steel in acidic environments. Their efficiency as eco-friendly corrosion inhibitors has been demonstrated, highlighting their potential use in industrial applications to protect metals from corrosive damage (Abd El-Khalek et al., 2022).

6. Anti-Proliferative Activity

There is evidence of the anti-proliferative activity of derivatives of this compound against human tumor cell lines, indicating their potential as leads for new anticancer drugs (Madadi et al., 2014). This highlights the importance of these compounds in oncological research.

properties

IUPAC Name

5-[(4-hydroxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-14-11(17)10(12(18)15(2)13(14)19)7-8-3-5-9(16)6-4-8/h3-7,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSZBBLFPBINKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)O)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00418424
Record name 5-[(4-hydroxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00418424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Hydroxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

CAS RN

57270-80-1
Record name NSC265537
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265537
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-[(4-hydroxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00418424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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